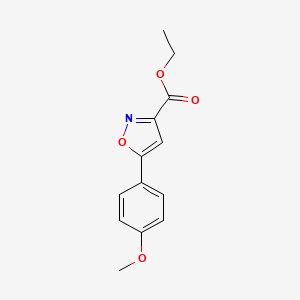

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKWTCCYUHOKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650186 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925006-96-8 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and a mechanistic overview.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a Claisen condensation reaction between 4-methoxyacetophenone and diethyl oxalate to form the key intermediate, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This intermediate is then cyclized with hydroxylamine hydrochloride in the second step to yield the final isoxazole product.

Below is a diagram illustrating the overall experimental workflow.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

This procedure details the Claisen condensation of 4-methoxyacetophenone with diethyl oxalate.

Materials:

-

4-Methoxyacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Dichloromethane

-

Dilute Sulfuric Acid

-

Anhydrous Sodium Sulfate

Procedure:

-

Freshly prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.

-

To the stirred solution of sodium ethoxide, add a mixture of 4-methoxyacetophenone and diethyl oxalate dropwise at room temperature.

-

Stir the resulting mixture overnight at room temperature.

-

Following the overnight stirring, heat the reaction mixture to 80°C for 30 minutes.

-

Cool the mixture to room temperature and acidify to a pH of 2 using dilute sulfuric acid.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate may be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

This protocol describes the cyclization of the intermediate with hydroxylamine hydrochloride to form the target isoxazole.

Materials:

-

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, hydroxylamine hydrochloride, and sodium acetate in ethanol in a round-bottom flask.[1]

-

Reflux the reaction mixture for approximately 6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Pour the concentrated residue into ice-cold water to precipitate the crude product.

-

Filter the solid precipitate, wash with cold water, and dry.[2]

-

Recrystallize the crude product from ethanol to obtain pure this compound.[1][2]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and purity of reagents.

| Step | Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temp. | Time | Product | Yield |

| 1 | 4-Methoxyacetophenone | Diethyl Oxalate | Sodium Ethoxide | Ethanol | RT, then 80°C | Overnight, then 30 min | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | ~70-85% |

| 2 | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Hydroxylamine HCl | Sodium Acetate | Ethanol | Reflux | 6 hours | This compound | ~75-90% |

Reaction Mechanism

The formation of the isoxazole ring from the 1,3-dicarbonyl intermediate and hydroxylamine proceeds through a condensation reaction followed by cyclization and dehydration. The regioselectivity of the reaction, which dictates the formation of the 5-(4-methoxyphenyl) isomer, is governed by the relative reactivity of the two carbonyl groups. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl, leading to the preferential initial attack of hydroxylamine at this position.

Conclusion

The described two-step synthesis provides an efficient and reliable method for obtaining this compound. The starting materials are readily available, and the procedures involve standard laboratory techniques. This guide offers a solid foundation for researchers and scientists working on the synthesis of isoxazole derivatives for various applications in drug development and materials science.

References

An In-depth Technical Guide on the Chemical Properties of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The isoxazole scaffold is a prominent feature in various pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This document summarizes the known physicochemical properties, provides a plausible experimental protocol for its synthesis, and includes spectral data for analogous compounds to aid in characterization.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₄ | [4][5] |

| Molecular Weight | 247.25 g/mol | [4][5] |

| CAS Number | 376623-69-7 | [4][6] |

| Appearance | Solid | [7] |

| Melting Point | 82-83 °C | [4] |

| Boiling Point | 413.3±40.0 °C (Predicted) | [4] |

| Density | 1.182±0.06 g/cm³ (Predicted) | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CCOC(=O)c1cc(on1)c2ccc(OC)cc2 | [8] |

| Storage | Sealed in dry, Room Temperature | [4] |

Solubility Profile

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established methods for the synthesis of similar isoxazole-3-carboxylates, a plausible synthetic route involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne.[9][10] A potential protocol is adapted from the synthesis of a structurally related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[11]

Proposed Synthesis of this compound:

This proposed synthesis involves a two-step process: the formation of 4-methoxybenzonitrile oxide and its subsequent cycloaddition with ethyl propiolate.

Step 1: Synthesis of 4-methoxybenzaldehyde oxime

-

To a solution of 4-methoxybenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methoxybenzaldehyde oxime.

Step 2: In situ generation of 4-methoxybenzonitrile oxide and cycloaddition

-

To a solution of 4-methoxybenzaldehyde oxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) and stir the mixture for 18 hours at room temperature to generate the corresponding hydroximoyl chloride.[10]

-

To a solution of the crude hydroximoyl chloride and ethyl propiolate (1 equivalent) in a mixture of water and methanol, add a base such as diisopropylethylamine (DIPEA) (3 equivalents).[10]

-

Stir the reaction mixture at room temperature for 1-2 hours.[10]

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic phase with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound.

Spectral Data (Analogous Compounds)

Experimental spectral data for this compound are not publicly available. For reference, the following data for structurally similar compounds are provided.

1. 5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole [12]

-

¹H NMR (400 MHz, CDCl₃): δ 8.3 – 8.15 (m, 3H), 7.9 – 7.81 (m, 3H), 7.78 – 7.73 (m, 1H), 7.71 – 7.66 (m, 1H), 7.60 – 7.55 (m, 1H), 7.3 (s, 1H), 7.0 – 6.9 (m, 2H), 3.9 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5.

2. 3-(4-methoxyphenyl)-5-phenylisoxazole [13]

-

¹H NMR (400 MHz, CDCl₃): δ 7.83–7.78 (m, 4H, ArH), 7.49–7.41 (m, 3H, ArH), 7.00–6.96. (m, 2H, ArH), 6.76 (s, 1H, isoxazole-H), 3.84 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 162.5, 160.2, 129.9, 129.0, 128.9, 128.2, 125.6, 122.4, 114.2, 96.6, 55.3.

3. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate [14]

-

General Instrumental Methods: NMR spectra can be recorded on a 300 MHz spectrometer in CDCl₃ or DMSO-d₆ with chemical shifts reported in ppm. IR spectra can be recorded on an FTIR spectrometer. Mass spectra can be obtained using an ESI source.

Biological Activity

While the specific biological activity of this compound has not been reported, the isoxazole scaffold is a well-established pharmacophore with a broad spectrum of activities. Various derivatives have demonstrated potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal agents.[2][3][15] The presence of the 4-methoxyphenyl group may influence the biological activity, and this compound could serve as a valuable starting point for the development of new therapeutic agents. Further in-vitro and in-vivo studies are required to elucidate its specific biological functions and potential mechanisms of action.

Mandatory Visualizations

As no specific signaling pathways or detailed experimental workflows for this compound have been identified in the literature, a logical diagram illustrating the proposed synthetic workflow is provided below.

Caption: Proposed synthesis workflow for this compound.

References

- 1. ijcrt.org [ijcrt.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijpca.org [ijpca.org]

- 4. This compound | 376623-69-7 [chemicalbook.com]

- 5. This compound | 376623-69-7 [amp.chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. rsc.org [rsc.org]

- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 15. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, making their precise characterization crucial for drug discovery and development.[1][2] This document details the synthetic pathway, experimental protocols for characterization, and a summary of its key structural features based on spectroscopic data.

Synthesis and Physicochemical Properties

This compound is a white crystalline solid with a melting point of 82-83 °C.[3] The synthesis of 3,5-disubstituted isoxazoles like the title compound often proceeds through the formation of a chalcone intermediate followed by cyclization with hydroxylamine hydrochloride.[1][2][4][5] Another common and efficient method involves the cycloaddition of a substituted alkyne with a source of nitrile oxide, or a related 1,3-dipolar cycloaddition reaction.[6]

| Property | Value | Reference |

| Molecular Formula | C13H13NO4 | [7] |

| Molecular Weight | 247.25 g/mol | [7] |

| Melting Point | 82-83 °C | [3] |

| CAS Number | 376623-69-7 | [3] |

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (Inferred from Methyl Ester Analog) [8]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic Protons (ortho to isoxazole) |

| ~7.0 | Doublet | 2H | Aromatic Protons (ortho to methoxy) |

| ~6.8 | Singlet | 1H | Isoxazole Ring Proton |

| ~4.4 | Quartet | 2H | -OCH2CH3 |

| ~3.9 | Singlet | 3H | -OCH3 |

| ~1.4 | Triplet | 3H | -OCH2CH3 |

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (ester) |

| ~163 | C5 of isoxazole |

| ~160 | C3 of isoxazole |

| ~162 | C of phenyl ring attached to methoxy |

| ~129 | CH of phenyl ring (ortho to isoxazole) |

| ~119 | C of phenyl ring attached to isoxazole |

| ~115 | CH of phenyl ring (ortho to methoxy) |

| ~97 | C4 of isoxazole |

| ~62 | -OCH2CH3 |

| ~56 | -OCH3 |

| ~14 | -OCH2CH3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related isoxazole derivative shows characteristic peaks that can be extrapolated to the title compound.[10]

Characteristic IR Absorption Bands (Inferred from Analog) [10]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1610 | C=N stretch (isoxazole) |

| ~1500-1600 | C=C stretch (aromatic and isoxazole) |

| ~1250 | C-O stretch (ether and ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound (C13H13NO4), the expected molecular ion peak [M]+ would be at m/z 247.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound, based on common methods for similar compounds.[6][10]

Synthesis via 1,3-Dipolar Cycloaddition

-

Preparation of the Aldoxime: 4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous ethanol solution to form 4-methoxybenzaldoxime.

-

Generation of the Nitrile Oxide: The 4-methoxybenzaldoxime is oxidized in situ using an oxidizing agent such as sodium hypochlorite (bleach) in a suitable solvent like dichloromethane.

-

Cycloaddition: Ethyl propiolate is added to the reaction mixture containing the generated nitrile oxide. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets.

-

Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Logical Workflow and Pathways

The following diagrams illustrate the general synthesis pathway and the analytical workflow for the structure elucidation of this compound.

Caption: General synthesis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. This compound | 376623-69-7 [amp.chemicalbook.com]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. americanelements.com [americanelements.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Technical Overview of CAS 376623-69-7: An Uncharacterized Isoxazole Derivative

Disclaimer: This document serves as a summary of publicly available information regarding the chemical compound with CAS number 376623-69-7. A comprehensive search of scientific literature and patent databases has revealed no specific research data, experimental protocols, or biological activity associated with this molecule. Therefore, the in-depth technical guide requested cannot be fully provided. This report instead offers a general overview of the chemical class to which this compound belongs and outlines the necessary steps for its future characterization.

Introduction

The compound identified by CAS number 376623-69-7 is Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate .[1][2][3] It belongs to the isoxazole class of heterocyclic compounds, which are known to be of significant interest in the fields of medicinal chemistry and drug discovery. While this specific molecule is commercially available for research purposes, it remains an uncharacterized entity in the scientific literature. This guide will summarize its known chemical properties and provide a general context for its potential research applications based on the activities of related isoxazole derivatives.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is presented in Table 1. This information is derived from chemical supplier databases and computational predictions.

| Property | Value | Reference |

| CAS Number | 376623-69-7 | [1][2][3] |

| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | [1] |

| Chemical Formula | C13H13NO4 | [1] |

| Molecular Weight | 247.25 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Purity | Typically offered at >95% by commercial suppliers | [4] |

The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile pharmacophore.

Potential Research Directions for CAS 376623-69-7

Given the lack of specific data for Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, its potential biological activities can only be inferred from related structures. The presence of the 4-methoxyphenyl group is common in many biologically active molecules. Future research to characterize this compound would likely involve the following workflow:

Hypothetical Experimental Protocols

Without published research, any experimental protocol would be speculative. However, a general approach to begin assessing the biological activity of this compound would involve:

a) General Cell Viability Assay:

-

Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines.

-

Method: A standard MTT or resazurin-based assay would be employed. Cells would be seeded in 96-well plates and treated with a concentration range of the test compound for 48-72 hours. Cell viability would be measured spectrophotometrically.

b) Anti-inflammatory Activity Screening:

-

Objective: To assess the compound's ability to modulate inflammatory responses.

-

Method: A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The production of nitric oxide (NO) in the culture supernatant would be quantified using the Griess reagent, and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) could be measured by ELISA or RT-qPCR.

Conclusion

Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (CAS 376623-69-7) is a commercially available but scientifically uncharacterized chemical compound. While its isoxazole core suggests potential for biological activity, a comprehensive research effort is required to elucidate its synthesis, mechanism of action, and therapeutic potential. The information provided in this guide is intended to offer a starting point for researchers and drug development professionals interested in exploring the properties of this molecule. Further investigation is necessary to unlock any potential it may hold in the field of medicinal chemistry.

References

- 1. americanelements.com [americanelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 376623-69-7|Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

"Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate molecular weight"

Technical Guide: Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth overview of the physicochemical properties and synthetic pathway of this compound, a heterocyclic compound of interest in medicinal chemistry.

Physicochemical and Structural Data

This compound is a substituted isoxazole, a class of heterocyclic compounds recognized for its versatile role as a building block in the development of new pharmaceutical agents.[1] The quantitative properties of this specific molecule are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 247.25 g/mol | [2][3][4] |

| Molecular Formula | C₁₃H₁₃NO₄ | [2][3][5][6] |

| CAS Number | 376623-69-7 | [2][3] |

| Melting Point | 82-83 °C | [3] |

| Boiling Point | 413.3 ± 40.0 °C (Predicted) | [3] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -4.34 ± 0.50 (Predicted) | [3] |

| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | |

| SMILES | CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | [7] |

Synthesis and Experimental Protocols

The synthesis of substituted isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne or an alternative multi-step process from a suitable precursor. While specific experimental details for this compound are not extensively published, a general and plausible synthetic route can be derived from established methods for analogous structures, such as the synthesis of the corresponding carboxylic acid from a ketoxime precursor.[8]

Example Protocol: Synthesis of Isoxazole Core via Oxidation of a Ketoxime

This protocol outlines a general method for forming the isoxazole ring, which is a critical step in synthesizing the target compound's parent acid.[8] The final esterification to the ethyl ester is a standard subsequent procedure.

Objective: To synthesize the 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid core.

Materials:

-

Appropriate α,β-unsaturated ketoxime precursor (e.g., derived from 4'-methoxyacetophenone)

-

2-Iodoxybenzoic acid (IBX)

-

Chloroform (CHCl₃)

-

Petroleum Ether

-

Ethyl Acetate

Methodology:

-

A mixture of the ketoxime precursor (1 mmol) and IBX (3 mmol) is placed in a round-bottom flask.

-

Chloroform (5 mL) is added to the flask as the solvent.

-

The reaction mixture is heated to reflux for approximately 4 hours.

-

The progress of the reaction is monitored continuously using Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified using column chromatography. The eluent system typically consists of a mixture of petroleum ether and ethyl acetate (e.g., a 9:1 ratio).[8]

-

The purified carboxylic acid can then be esterified to yield this compound using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of strong acid).

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis described above, from the precursor to the final product.

Caption: Synthetic workflow for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 376623-69-7 [chemicalbook.com]

- 3. This compound | 376623-69-7 [amp.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate [cymitquimica.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. achmem.com [achmem.com]

- 8. 5-(4-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYL& synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, physicochemical properties, and known biological activities, supported by experimental data and protocols.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

This name accurately describes the molecular structure, which consists of an isoxazole ring substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with an ethyl carboxylate group. The numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate |

| Synonyms | This compound |

| CAS Number | 376623-69-7[1] |

| Molecular Formula | C₁₃H₁₃NO₄[2] |

| Molecular Weight | 247.25 g/mol [2] |

Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of a compound is crucial for its characterization, purification, and analysis.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 82-83 °C | [1] |

| Boiling Point | 413.3±40.0 °C (Predicted) | [1] |

| Density | 1.182±0.06 g/cm³ (Predicted) | [1] |

| pKa | -4.34±0.50 (Predicted) | [1] |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹³C NMR | Spectra available, though may require an account to view in full.[2] |

| InChI | InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 |

| InChIKey | OHKWTCCYUHOKLC-UHFFFAOYSA-N |

| SMILES | C1(=NOC(=C1)C=1C=CC(OC)=CC1)C(=O)OCC |

Synthesis and Experimental Protocols

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an alkene, or the reaction of a β-dicarbonyl compound with hydroxylamine. Below is a representative experimental protocol for the synthesis of a similar isoxazole derivative, which can be adapted for the target compound.

General Synthesis Workflow

The formation of the isoxazole ring is a key step in the synthesis of this compound. A common method involves the reaction of a chalcone precursor with hydroxylamine, followed by cyclization.

Caption: General workflow for the synthesis of isoxazole derivatives.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole and can be modified for the target compound by using the appropriate brominated chalcone precursor.[3]

-

Reaction Setup: A brominated chalcone (0.577 mmol) is added to absolute ethanol (12.5 ml) in a round-bottom flask and stirred vigorously.

-

Addition of Hydroxylamine: Hydroxylamine hydrochloride (1.16 mmol) is dissolved in distilled water (1.2 mL) and added dropwise to the reaction flask.

-

Reflux: The reaction mixture is heated to reflux for 20 minutes.

-

Basification and Cyclization: A 2M sodium hydroxide solution (2.0 mL) is added to the flask, and the mixture is refluxed for an additional 2.5 hours to facilitate cyclization and formation of the isoxazole ring.

-

Workup and Purification: The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then dried, and the solvent is evaporated to yield the crude product, which is then purified by column chromatography.

Biological Activities and Structure-Activity Relationship (SAR)

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and herbicidal properties. The biological profile of these compounds is highly dependent on the nature and position of the substituents on the isoxazole ring and its appended moieties.

Anticancer Activity:

Numerous studies have highlighted the potential of isoxazole-containing compounds as anticancer agents.[4] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. For instance, some isoxazole derivatives have been shown to inhibit tubulin polymerization or act as kinase inhibitors.[5]

Structure-Activity Relationship for Anticancer Activity:

Caption: Key SAR points for the anticancer activity of isoxazole derivatives.

Antifungal and Herbicidal Activities:

The isoxazole scaffold is also present in several commercially available fungicides and herbicides. The mechanism of action for herbicidal isoxazoles often involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[6]

Table 4: Summary of Biological Activities of Isoxazole Derivatives

| Activity | Target/Mechanism (General for Isoxazoles) | Reference |

| Anticancer | Inhibition of tubulin polymerization, kinase inhibition | [5] |

| Antifungal | Disruption of fungal cell membrane or wall synthesis | |

| Herbicidal | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | [6] |

Molecular Docking and Mechanism of Action

While specific molecular docking studies for this compound are not widely published, related isoxazole derivatives have been the subject of in silico studies to elucidate their binding modes with biological targets. For example, docking studies of isoxazole-based compounds with the EGFR kinase domain have been performed to rationalize their anticancer activity.[7][8]

Hypothetical Signaling Pathway Inhibition:

Based on the known activities of similar compounds, a potential mechanism of action for the anticancer effects of this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. espublisher.com [espublisher.com]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis, and a workflow diagram for its preparation and purification.

Core Physical and Chemical Properties

The physical and chemical properties of this compound have been compiled from various chemical data sources. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| CAS Number | 376623-69-7 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| Appearance | White crystals or solid | [2] |

| Melting Point | 82-83 °C | [3] |

| Boiling Point (Predicted) | 413.3 ± 40.0 °C | [4] |

| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [5] |

| InChI Key | FNEYQBSORYQAPC-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(=O)C1=NOC(C=C1)=C2C=CC(OC)=CC=2 | [6] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a representative procedure can be constructed based on the well-established 1,3-dipolar cycloaddition reaction, a common method for synthesizing 3,5-disubstituted isoxazoles.[7][8]

Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis from 4-methoxybenzaldehyde oxime and ethyl propiolate.

Materials:

-

4-methoxybenzaldehyde oxime

-

Ethyl propiolate

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Generation of the Nitrile Oxide: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzaldehyde oxime (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add triethylamine (1.1 equivalents).

-

Slowly add a solution of N-chlorosuccinimide (1.05 equivalents) in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

-

Cycloaddition Reaction: To the in-situ generated nitrile oxide, add ethyl propiolate (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the ester carbonyl and the C=N bond of the isoxazole ring.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

Conclusion

This technical guide provides essential physical property data and a detailed, plausible experimental protocol for the synthesis of this compound. The provided information is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in their work with this and related isoxazole compounds. The workflow diagram offers a clear visual representation of the synthetic process, aiding in laboratory implementation. As a compound with potential for further investigation, this guide serves as a foundational resource for future studies into its biological activity and applications.

References

- 1. This compound | 376623-69-7 [amp.chemicalbook.com]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 6. spectrabase.com [spectrabase.com]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

Solubility Profile

Specific quantitative solubility data for this compound has not been identified in the reviewed literature. However, based on the general characteristics of isoxazole derivatives, a qualitative assessment can be made. Isoxazoles, as a class of heterocyclic compounds, are noted for their polar nature which influences their solubility.[5]

Table 1: Qualitative Solubility Assessment

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Soluble to Moderately Soluble | Solvents like ethanol and methanol are generally effective for dissolving isoxazoles due to the potential for hydrogen bonding.[5] Ethanol is mentioned as a solvent in the synthesis of a related isoxazole.[6] |

| Polar Aprotic | Soluble | Solvents such as Dimethyl Sulfoxide (DMSO) and Chloroform are commonly used for dissolving organic compounds.[7][8] DMSO is frequently used to create stock solutions for biological screening.[7] |

| Non-Polar | Sparingly Soluble to Insoluble | Non-polar solvents like hexane and benzene are generally poor solvents for polar molecules like isoxazoles due to the lack of favorable intermolecular interactions.[5] |

| Aqueous | Low Solubility | Many isoxazole derivatives exhibit low aqueous solubility, which is a significant challenge in drug development, often classifying them as BCS Class II or IV compounds.[9] Strategies like pH adjustment or the use of co-solvents may be required. |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, several standard methodologies can be employed. The choice of method depends on the required accuracy, throughput, and stage of research.

Thermodynamic (Equilibrium) Solubility Assay - The "Gold Standard"

This method measures the solubility of a compound once a solution has reached equilibrium, providing the most accurate and reliable data. The shake-flask method is the most traditional approach.[7][10]

Methodology:

-

Preparation: Add an excess amount of the solid crystalline compound to a vial containing the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7][10]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution using centrifugation followed by filtration (e.g., through a 0.45 µm PTFE filter).[9]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC/MS).[9][10]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess solubility. It measures the concentration at which a compound, dissolved in DMSO, precipitates when added to an aqueous buffer.[10]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

-

Precipitation: Add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate.

-

Detection: The point of precipitation is typically detected by turbidimetry, measuring the increase in light scattering using a nephelometric plate reader or UV absorbance at a specific wavelength (e.g., 620 nm).[10]

Visualized Workflows

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the standard workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Standard workflow for thermodynamic solubility measurement.

Strategies for Solubility Enhancement

For compounds with low aqueous solubility, several formulation strategies can be employed, particularly in a drug development context.

Caption: Common strategies for enhancing compound solubility.[9]

References

- 1. This compound | 376623-69-7 [amp.chemicalbook.com]

- 2. This compound | 376623-69-7 [chemicalbook.com]

- 3. Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. 5-(4-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYL& synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its key physicochemical properties, a representative experimental protocol for its synthesis and characterization, and explores its potential role within the context of cancer therapy, a prominent area of investigation for isoxazole derivatives.

Core Physicochemical Data

The physical and chemical properties of this compound are summarized below. The melting point is a critical parameter for the identification and purity assessment of the compound.

| Property | Value | Reference |

| Melting Point | 82-83 °C | [cite: ] |

| Molecular Formula | C13H13NO4 | [cite: ] |

| Molecular Weight | 247.25 g/mol | [cite: ] |

| Boiling Point | 413.3±40.0 °C (Predicted) | |

| Density | 1.182±0.06 g/cm3 (Predicted) | |

| CAS Number | 376623-69-7 |

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis, purification, and melting point determination of this compound. These protocols are based on established methods for the synthesis of isoxazole derivatives.

Synthesis: 1,3-Dipolar Cycloaddition

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] The following is a representative protocol.

Materials:

-

4-Methoxybenzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Ethyl propiolate

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Generation of the Nitrile Oxide: In a round-bottom flask, dissolve 4-methoxybenzaldoxime in dichloromethane. Add N-Chlorosuccinimide portion-wise at 0 °C with stirring.

-

After the addition is complete, add triethylamine dropwise to the reaction mixture at 0 °C. The formation of the corresponding hydroximoyl chloride and its subsequent in-situ conversion to the nitrile oxide will occur.

-

Cycloaddition Reaction: To the solution containing the in-situ generated 4-methoxybenzonitrile oxide, add ethyl propiolate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification: Recrystallization and Column Chromatography

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Column Chromatography Protocol:

-

Prepare a silica gel column using a slurry of silica in an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.[3][4]

Characterization: Melting Point Determination

The melting point of the purified this compound is determined to assess its purity.

Procedure:

-

Ensure the purified compound is a fine, dry powder.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

Potential Role in Drug Development: An Illustrative Signaling Pathway

Isoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[5][6][7][8] In the context of oncology, isoxazole-containing compounds have been investigated as inhibitors of various signaling pathways crucial for cancer cell proliferation and survival.[9][10] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many cancers. The diagram below illustrates a hypothetical mechanism by which an isoxazole derivative could exert its anticancer effects by targeting this pathway.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by an isoxazole derivative.

Experimental Workflow Visualization

The logical flow of synthesizing, purifying, and characterizing this compound is a critical aspect of its laboratory-scale production. The following diagram outlines this standard workflow.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. espublisher.com [espublisher.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. Given the limited availability of direct experimental data for this specific molecule, this document compiles predictive data based on analogous compounds and established synthetic methodologies. The isoxazole scaffold is a prominent feature in many biologically active compounds, making this molecule a person of interest for further investigation in medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and experimental data available for structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~7.00 | Doublet | 2H | Ar-H (meta to OCH₃) |

| ~6.80 | Singlet | 1H | Isoxazole-H |

| ~4.45 | Quartet | 2H | -OCH₂CH₃ |

| ~3.88 | Singlet | 3H | -OCH₃ |

| ~1.42 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (ester) |

| ~162.0 | C-5 (isoxazole) |

| ~161.0 | C-3 (isoxazole) |

| ~160.0 | Ar-C (para to isoxazole) |

| ~128.0 | Ar-C (ortho to OCH₃) |

| ~120.0 | Ar-C (ipso) |

| ~114.5 | Ar-C (meta to OCH₃) |

| ~105.0 | C-4 (isoxazole) |

| ~62.0 | -OCH₂CH₃ |

| ~55.5 | -OCH₃ |

| ~14.0 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1610 | Strong | C=N stretch (isoxazole) |

| ~1500 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (asymmetric, ether) |

| ~1170 | Strong | C-O stretch (ester) |

| ~1030 | Medium | C-O stretch (symmetric, ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 247.08 | [M]⁺ (Molecular Ion) |

| 202.06 | [M - OCH₂CH₃]⁺ |

| 174.07 | [M - COOCH₂CH₃]⁺ |

| 135.04 | [4-methoxyphenyl-C≡N-O]⁺ |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via a 1,3-dipolar cycloaddition reaction. A plausible route involves the reaction of an in situ generated nitrile oxide with an alkyne.

Reaction Scheme:

4-methoxybenzaldehyde → 4-methoxybenzaldoxime → 4-methoxybenzonitrile oxide

Ethyl propiolate + 4-methoxybenzonitrile oxide → this compound

Detailed Methodology:

-

Synthesis of 4-methoxybenzaldoxime: To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by TLC. The product is isolated by pouring the reaction mixture into ice-cold water and filtering the resulting precipitate.

-

In situ generation of 4-methoxybenzonitrile oxide and cycloaddition: The 4-methoxybenzaldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform. To this solution, a mild oxidizing agent like N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. After stirring for 15-20 minutes, ethyl propiolate (1.2 eq) and a base such as triethylamine (1.5 eq) are added. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Biological Context and Potential Applications

The isoxazole ring is a key structural motif in a variety of pharmacologically active compounds.[1][2] Derivatives of isoxazole have been reported to exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The presence of the 4-methoxyphenyl group may also contribute to the biological profile of the molecule. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents. Further investigation into its biological properties is warranted.

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: General experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines the predicted spectral data, a hypothetical experimental protocol for its synthesis and spectroscopic analysis, and a visualization of its chemical structure.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The spectrum is expected to be recorded in deuterated chloroform (CDCl₃) at 400 MHz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (isoxazole) | ~ 6.8 - 7.0 | Singlet | - | 1H |

| H-2', H-6' (aromatic) | ~ 7.7 - 7.9 | Doublet | ~ 8.0 - 9.0 | 2H |

| H-3', H-5' (aromatic) | ~ 6.9 - 7.1 | Doublet | ~ 8.0 - 9.0 | 2H |

| -OCH₃ | ~ 3.8 - 3.9 | Singlet | - | 3H |

| -OCH₂CH₃ (methylene) | ~ 4.4 - 4.5 | Quartet | ~ 7.1 | 2H |

| -OCH₂CH₃ (methyl) | ~ 1.3 - 1.5 | Triplet | ~ 7.1 | 3H |

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Experimental Protocols

This section details a hypothetical but plausible experimental protocol for the synthesis and ¹H NMR analysis of this compound.

Synthesis of this compound

This synthesis can be achieved via a 1,3-dipolar cycloaddition reaction between an in situ generated nitrile oxide and an alkyne.

Materials:

-

4-methoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Ethyl propiolate

-

Sodium hypochlorite solution (bleach)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

Oxime Formation: To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to yield 4-methoxybenzaldoxime.

-

Nitrile Oxide Formation and Cycloaddition: The 4-methoxybenzaldoxime (1.0 eq) is dissolved in dichloromethane (DCM). To this solution, ethyl propiolate (1.2 eq) is added. The mixture is cooled to 0 °C in an ice bath. A solution of sodium hypochlorite (1.5 eq) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄. The solvent is removed in vacuo to yield the crude product. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

¹H NMR Spectroscopic Analysis

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The ¹H NMR spectrum is acquired at room temperature.

-

Standard acquisition parameters are used, including a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (typically 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The integrals of the signals are determined to establish the relative ratios of the different types of protons.

-

Coupling constants (J) are measured from the splitting patterns of the signals.

Logical Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis.

Technical Guide: ¹³C NMR Data for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a molecule of interest in medicinal chemistry and materials science. The guide includes tabulated spectral data, a representative experimental protocol for data acquisition, and a structural visualization with chemical shift assignments.

Data Presentation: ¹³C NMR Chemical Shifts

The ¹³C NMR spectral data for this compound is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard internal reference.

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| C=O (Ester Carbonyl) | 160.2 |

| C5 (Isoxazole Ring) | 171.1 |

| C3 (Isoxazole Ring) | 157.0 |

| C4 (Isoxazole Ring) | 100.2 |

| C (Quaternary, Phenyl Ring) | 120.9 |

| CH (Phenyl Ring) | 129.2 |

| CH (Phenyl Ring) | 114.8 |

| C-O (Methoxy Phenyl) | 162.3 |

| O-CH₃ (Methoxy) | 55.6 |

| O-CH₂ (Ethyl Ester) | 62.1 |

| CH₃ (Ethyl Ester) | 14.1 |

Data sourced from SpectraBase.[1]

Experimental Protocols

While the specific acquisition parameters for the cited data are not publicly available, the following represents a standard and widely accepted protocol for obtaining ¹³C NMR spectra for isoxazole derivatives and other small organic molecules. This protocol is based on common practices in synthetic and analytical chemistry laboratories.[2][3]

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker Avance III HD or similar, operating at a proton frequency of 400 MHz or higher (corresponding to a ¹³C frequency of 100 MHz or higher).

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound due to its excellent solubilizing properties and well-defined solvent residual peak.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the solvent residual peak (for CDCl₃, δ ≈ 77.16 ppm) is also standard practice.

-

The resulting solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

Technique: Proton-decoupled ¹³C NMR spectroscopy.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 0 to 220 ppm to ensure all carbon signals are captured.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds between pulses is used to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining accurate signal intensities, particularly for quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, this ranges from 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline across the spectrum.

-

The spectrum is referenced by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or the solvent peak to its known value.

-

Peak picking is performed to identify the chemical shift of each signal.

Mandatory Visualization: Structure and ¹³C NMR Assignments

The following diagram illustrates the chemical structure of this compound with the carbon atoms labeled according to their assigned ¹³C NMR chemical shifts.

References

Mass Spectrometry of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide presents a predicted fragmentation pattern based on the known mass spectrometric behavior of structurally related compounds, including 5-arylisoxazoles, ethyl esters, and methoxy-substituted aromatic compounds. This document outlines detailed, generalized experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry suitable for the analysis of this and similar small organic molecules. All predicted quantitative data is summarized in structured tables, and the theoretical fragmentation pathway and experimental workflows are visualized using diagrams.

Introduction

This compound, with a molecular formula of C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol , is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel compounds. This guide serves as a practical resource for researchers employing mass spectrometry to analyze this and structurally similar isoxazole derivatives.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound under mass spectrometric conditions is anticipated to proceed through several key pathways, primarily involving cleavage of the isoxazole ring, the ethyl ester group, and the methoxy-substituted phenyl moiety.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 247. Subsequent fragmentation is likely to involve:

-

Loss of the ethoxy group (-OC₂H₅): A primary fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to the formation of an acylium ion.

-

Loss of ethylene (C₂H₄) via McLafferty rearrangement: If sterically feasible, a rearrangement can lead to the elimination of a neutral ethylene molecule.

-

Cleavage of the isoxazole ring: The N-O bond of the isoxazole ring is relatively weak and prone to cleavage, which can trigger a cascade of further fragmentation events, including the loss of small neutral molecules like CO, HCN, or acetonitrile.

-

Fragmentation of the methoxyphenyl group: The methoxy group can lose a methyl radical (·CH₃) or a formaldehyde molecule (CH₂O).

Electrospray Ionization (ESI) Mass Spectrometry

In positive-ion ESI-MS, the compound is expected to be observed primarily as the protonated molecule [M+H]⁺ at m/z 248, and potentially as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is predicted to induce fragmentation patterns similar to those in EI-MS, although the mechanisms will involve even-electron species. Common neutral losses would include ethanol (C₂H₅OH) and ethylene (C₂H₄).

Quantitative Data (Predicted)

The following tables summarize the predicted major fragment ions and their relative abundances for this compound. Note: This data is predictive and should be confirmed by experimental analysis.

Table 1: Predicted EI-MS Fragmentation Data

| m/z | Predicted Fragment Ion | Predicted Relative Abundance |

| 247 | [C₁₃H₁₃NO₄]⁺˙ (Molecular Ion) | Moderate |

| 202 | [M - OC₂H₅]⁺ | High |

| 219 | [M - C₂H₄]⁺˙ | Moderate |

| 174 | [M - C₂H₅O - CO]⁺ | Moderate |

| 135 | [H₃COC₆H₄CO]⁺ | High |

| 107 | [H₃COC₆H₄]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Low |

Table 2: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ (m/z 248)

| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Neutral Loss | Predicted Relative Abundance |

| 248 | 202 | C₂H₅OH | High |

| 248 | 220 | C₂H₄ | Moderate |

| 202 | 174 | CO | Moderate |

| 202 | 135 | C₃H₃NO | High |

Experimental Protocols

The following are detailed, generalized methodologies for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific instrument being used.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as methanol, acetonitrile, or dichloromethane.

-

Working Solution (for ESI): Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

-

Working Solution (for EI): For direct insertion probe analysis, a few micrograms of the solid sample can be used. For GC-MS, dilute the stock solution in a volatile solvent compatible with the GC column to an appropriate concentration (e.g., 10-100 µg/mL).

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight

-

Scan Range: m/z 50-350

-

Sample Introduction: Gas Chromatography (GC) or Direct Insertion Probe (DIP)

-

GC Conditions (if used):

-

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight

-

Scan Range: m/z 50-400

-

Sample Introduction: Liquid Chromatography (LC) or Direct Infusion

-

LC Conditions (if used):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

-

Flow Rate: 0.3 mL/min

-

-

Direct Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

-

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate of 8-12 L/min

-

Gas Temperature: 300-350 °C

-

Nebulizer Pressure: 30-45 psi

-

-

Tandem MS (MS/MS) Parameters:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 248)

-

Collision Gas: Argon

-

Collision Energy: Optimize in the range of 10-30 eV to achieve sufficient fragmentation.

-

Visualizations

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Workflow for LC-ESI-MS/MS

Caption: General experimental workflow for LC-ESI-MS/MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. While the fragmentation data presented is based on theoretical predictions from analogous structures, the detailed experimental protocols offer a robust starting point for empirical analysis. Researchers and drug development professionals can utilize this guide to design and execute mass spectrometry experiments for the confident structural characterization of this and related isoxazole compounds. It is strongly recommended to acquire experimental data to validate and refine the predicted fragmentation pathways.

The Multifaceted Biological Activities of Isoxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details quantitative biological data, experimental methodologies, and the underlying mechanisms of action to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of Isoxazole Derivatives